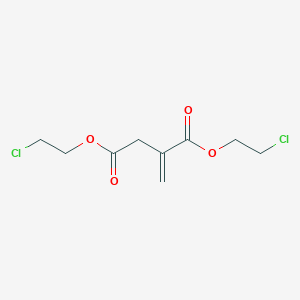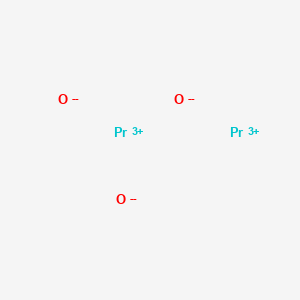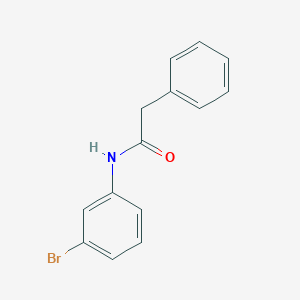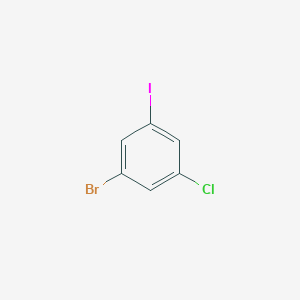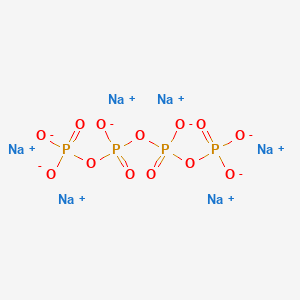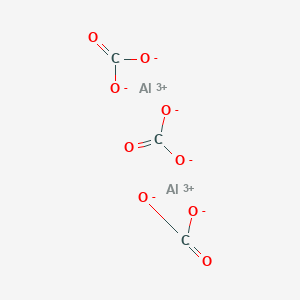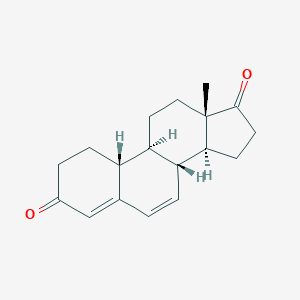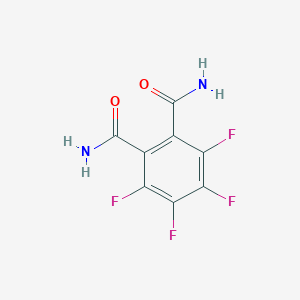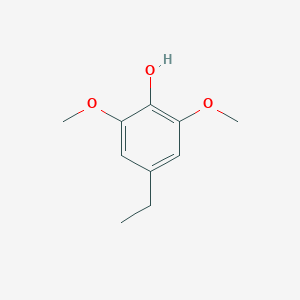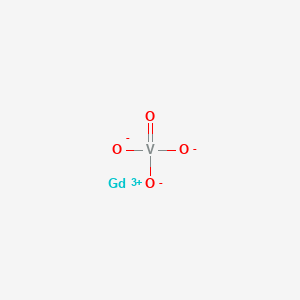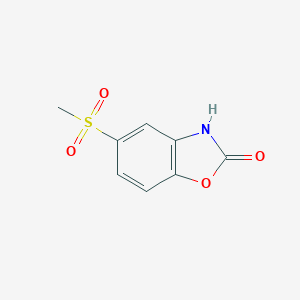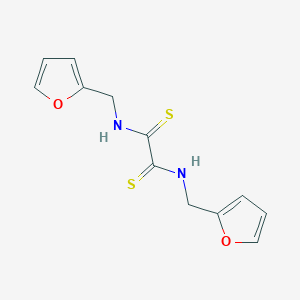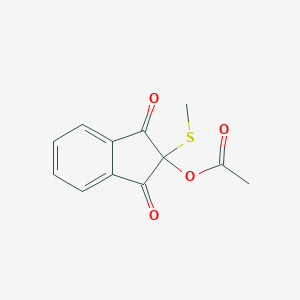
(2-methylsulfanyl-1,3-dioxoinden-2-yl) acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-methylsulfanyl-1,3-dioxoinden-2-yl) acetate is a chemical compound with the molecular formula C11H10O4S. It is a derivative of indandione, a versatile building block used in various chemical applications. This compound is known for its unique structural properties, which make it valuable in scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-methylsulfanyl-1,3-dioxoinden-2-yl) acetate typically involves the reaction of indandione with appropriate reagents to introduce the hydroxy and methylthio groups. One common method involves the use of a Cu-catalyzed intramolecular annulation reaction, followed by oxidation with Jones’ reagent or o-iodoxybenzoic acid (IBX) to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
(2-methylsulfanyl-1,3-dioxoinden-2-yl) acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or methylene groups.
Substitution: The hydroxy and methylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Jones’ reagent, o-iodoxybenzoic acid (IBX)
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenating agents, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or hydrocarbons.
科学研究应用
(2-methylsulfanyl-1,3-dioxoinden-2-yl) acetate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
作用机制
The mechanism of action of (2-methylsulfanyl-1,3-dioxoinden-2-yl) acetate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
Indane-1,3-dione: A closely related compound with similar structural properties.
Indanone: Another analogue used in the design of biologically active compounds.
Indinavir: A derivative used for the treatment of AIDS.
Uniqueness
(2-methylsulfanyl-1,3-dioxoinden-2-yl) acetate stands out due to its specific functional groups, which confer unique chemical reactivity and biological activity
属性
CAS 编号 |
13364-81-3 |
|---|---|
分子式 |
C12H10O4S |
分子量 |
250.27 g/mol |
IUPAC 名称 |
(2-methylsulfanyl-1,3-dioxoinden-2-yl) acetate |
InChI |
InChI=1S/C12H10O4S/c1-7(13)16-12(17-2)10(14)8-5-3-4-6-9(8)11(12)15/h3-6H,1-2H3 |
InChI 键 |
SSPJZFOVUODOMH-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1(C(=O)C2=CC=CC=C2C1=O)SC |
规范 SMILES |
CC(=O)OC1(C(=O)C2=CC=CC=C2C1=O)SC |
Key on ui other cas no. |
13364-81-3 |
同义词 |
2-(Acetyloxy)-2-(methylthio)-1H-indene-1,3(2H)-dione |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


